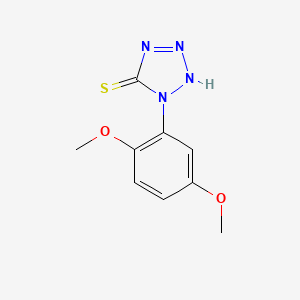

1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol

Descripción general

Descripción

1-(2,5-Dimethoxyphenyl)-1H-tetrazole-5-thiol is an organic compound characterized by the presence of a tetrazole ring and a thiol group attached to a 2,5-dimethoxyphenyl moiety

Métodos De Preparación

The synthesis of 1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Introduction of the Thiol Group: The thiol group is introduced by reacting the tetrazole intermediate with thiourea under acidic conditions.

Attachment of the 2,5-Dimethoxyphenyl Group: The final step involves coupling the tetrazole-thiol intermediate with 2,5-dimethoxyphenyl bromide using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Análisis De Reacciones Químicas

1-(2,5-Dimethoxyphenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Coupling Reactions: The tetrazole ring can participate in coupling reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions include disulfides, thiolates, and substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(2,5-Dimethoxyphenyl)-1H-tetrazole-5-thiol has shown potential in several medicinal applications:

1. Anticancer Activity

Recent studies indicate that tetrazole derivatives exhibit promising anticancer properties. The compound's ability to interact with biological targets involved in cancer progression makes it a candidate for further investigation in cancer therapeutics. For instance, a study reported the synthesis of various tetrazole derivatives that demonstrated cytotoxic effects against different cancer cell lines, highlighting the potential of this compound as a lead compound in this area .

2. Neuropharmacology

The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology. Research into serotonin receptor agonists has identified tetrazole derivatives as candidates for treating psychiatric disorders. Specifically, its interaction with serotonin receptors could lead to new treatments for conditions such as depression and anxiety .

3. Antimicrobial Properties

Tetrazole derivatives have been studied for their antimicrobial activities. The ability of this compound to inhibit bacterial growth presents opportunities for developing new antimicrobial agents .

Material Science Applications

This compound is also applicable in materials science:

1. Corrosion Inhibition

The compound has been investigated for its effectiveness as a corrosion inhibitor for metals in acidic environments. Studies have shown that tetrazole derivatives can significantly reduce corrosion rates, making them valuable in protecting metal surfaces .

2. Synthesis of Functional Materials

The unique chemical structure of this compound allows it to serve as a building block in synthesizing novel materials with specific properties. Its application in the development of polymers and nanocomposites is an emerging field of research .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. Additionally, the tetrazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological effects.

Comparación Con Compuestos Similares

1-(2,5-Dimethoxyphenyl)-1H-tetrazole-5-thiol can be compared with similar compounds such as:

2-Amino-1-(2,5-dimethoxyphenyl)ethanol: This compound also contains a 2,5-dimethoxyphenyl group but differs in its functional groups and overall reactivity.

1-(2,5-Dimethoxyphenyl)-2-nitropropene: This compound has a nitro group instead of a tetrazole ring, leading to different chemical and biological properties.

Actividad Biológica

1-(2,5-Dimethoxyphenyl)-1H-tetrazole-5-thiol is a compound belonging to the tetrazole family, recognized for its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound, drawing from recent research findings and case studies.

Chemical Structure and Synthesis

The compound has a unique structure characterized by a tetrazole ring and a thiol group attached to a 2,5-dimethoxyphenyl substituent. The synthesis of tetrazole derivatives typically involves multi-component reactions, which have been optimized for higher yields and efficiency. For instance, one-pot condensation reactions using malononitrile and sodium azide have been employed to synthesize various substituted tetrazoles, including this compound .

Antimicrobial Properties

Tetrazole derivatives, including this compound, have shown promising antimicrobial activity. Studies indicate that these compounds exhibit moderate to significant antibacterial effects against various pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, as well as antifungal activity against Candida albicans .

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| This compound | Moderate | Moderate |

Cytotoxicity and Anticancer Activity

Recent investigations have assessed the cytotoxic effects of tetrazole derivatives on cancer cell lines. The compound was evaluated using the MTT assay against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines. Results indicated significant cytotoxicity with IC50 values of approximately 44.77 µg/mL for A431 cells and 201.45 µg/mL for HCT116 cells . These findings suggest that this compound may serve as a potential candidate for anticancer drug development.

While detailed mechanisms of action for this specific compound are still under investigation, tetrazoles generally exhibit their biological effects through various pathways including:

- Inhibition of enzyme activity : Some tetrazoles act as enzyme inhibitors affecting metabolic pathways in pathogens.

- Interaction with cellular targets : Molecular docking studies have shown that tetrazoles can bind effectively to protein targets involved in cancer cell proliferation .

Case Studies

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of several tetrazole derivatives, this compound demonstrated notable cytotoxicity against A431 cells compared to normal fibroblast cells (BJ-1), highlighting its selective toxicity towards cancerous cells .

Case Study 2: Antioxidant Activity

The antioxidant properties of this compound were assessed using the DPPH assay. Results indicated that it exhibited significant radical scavenging activity even at low concentrations, suggesting potential applications in oxidative stress-related diseases .

Propiedades

IUPAC Name |

1-(2,5-dimethoxyphenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c1-14-6-3-4-8(15-2)7(5-6)13-9(16)10-11-12-13/h3-5H,1-2H3,(H,10,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGQRJFPUAIEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357673 | |

| Record name | 1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82069-15-6 | |

| Record name | 1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.